2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide typically involves the reaction of benzimidazole derivatives with thiol-containing compounds. One common method involves the nucleophilic substitution of 2-mercaptobenzimidazole with phenylacetyl chloride in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or disulfides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing the compound to interact with DNA and RNA . This interaction can inhibit the replication of viruses or the proliferation of cancer cells. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Albendazole: An anthelmintic drug used to treat parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Bendamustine: A chemotherapy drug used to treat certain types of cancer.
Uniqueness
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide is unique due to its specific combination of the benzimidazole ring and the phenylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(17-12-6-2-1-3-7-12)11-21-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTNDPZNIYBRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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